molecular formula C13H22F2N2O2 B8199871 tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8199871
M. Wt: 276.32 g/mol
InChI Key: QPRMAYYTQKKTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6) is a high-purity spirocyclic chemical building block designed for advanced pharmaceutical research and development. This compound features a diazaspiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry for its ability to impart conformational rigidity and improve the physicochemical properties of drug candidates. The incorporation of difluoro substituents at the 9-position and a Boc (tert-butoxycarbonyl) protecting group makes this intermediate particularly valuable in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and investigational compounds. Supplied with a typical purity of 99% or higher, it is ideal for use in exploratory synthesis, route scouting, and process optimization. The product is accompanied by comprehensive documentation, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(4-5-16-7-12)6-13(14,15)9-17/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMAYYTQKKTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2)CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spirocyclic Framework Formation

The spirocyclic core of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is typically constructed via cyclization reactions. A key approach involves the use of homoallylamine derivatives subjected to bromocyclization. For example, Skvorcova et al. demonstrated that treating N-protected cyclopropylmethylamines with bromine in dichloromethane induces cyclization to form the diazaspiro[4.5]decane scaffold . Subsequent debromination using palladium-catalyzed hydrogenation yields the saturated spirocycle.

Optimized Cyclization Conditions:

ParameterValue
ReagentBr₂ in CH₂Cl₂
Temperature0°C to 25°C
Reaction Time12–24 hours
Yield60–75%

This method is limited by the handling of toxic bromine and requires careful optimization to avoid over-bromination .

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions offer a one-step route to construct the diazaspiro[4.5]decane skeleton. A study by Huang et al. reported that unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃ to form diazaspiro[4.5]decanes with exocyclic double bonds . While this method primarily generates unsaturated analogs, hydrogenation with PtO₂ under H₂ atmosphere introduces the 9,9-difluoro motif.

Key Reaction Parameters:

ComponentRole
Pd(OAc)₂Catalyst
PPh₃Ligand
Yne-en-yneSubstrate
Aryl HalideCoupling Partner
SolventDMF or THF

This domino reaction forms three carbon–carbon bonds in a single step, achieving regioselectivity >90% for the spirocyclic product . However, fluorination must be performed post-cyclization, adding complexity.

Multi-Step Synthesis via Ketoester Intermediates

A robust multi-step approach involves the synthesis of ketoester intermediates followed by fluorination and protection/deprotection sequences. As outlined in a 2024 study, the procedure begins with spiro[4.5]decan-6-one, which undergoes methoxycarbonylation using dimethyl carbonate and NaH in THF under reflux :

Spiro[4.5]decan-6-one+MeOCO2MeNaH, THFMethyl 6-oxospiro[4.5]decane-7-carboxylate(93% yield)\text{Spiro[4.5]decan-6-one} + \text{MeOCO}_2\text{Me} \xrightarrow{\text{NaH, THF}} \text{Methyl 6-oxospiro[4.5]decane-7-carboxylate} \quad (93\% \text{ yield})

Subsequent steps include:

  • Fluorination : Treatment with Selectfluor® in acetonitrile introduces the 9,9-difluoro groups.

  • Amine Protection : Boc-anhydride is used to install the tert-butyl carbamate group.

  • Reductive Amination : Sodium cyanoborohydride facilitates intramolecular cyclization to form the diazaspiro ring.

Critical Data:

StepReagentsYield
MethoxycarbonylationNaH, THF, reflux93%
FluorinationSelectfluor®, MeCN65%
Reductive AminationNaBH₃CN, MeOH78%

This pathway offers precise control over stereochemistry but requires six steps, resulting in an overall yield of 34% .

Photochemical Homologation for Side-Chain Elaboration

Recent advances in photochemistry have enabled the homologation of spirocyclic ketones to install functionalized side chains. A 2018 ACS Journal of Organic Chemistry study demonstrated that UV irradiation of oxadiazolines derived from spiro[4.5]decan-6-one generates diazo intermediates, which undergo -sigmatropic rearrangements to yield α,α-disubstituted aldehydes . These aldehydes are pivotal for introducing the tert-butyl ester group via Wittig or Horner-Wadsworth-Emmons reactions.

Photochemical Conditions:

ParameterValue
UV Wavelength310 nm
Residence Time80 minutes
Temperature20°C
Conversion87%

While efficient, this method necessitates specialized flow photochemical reactors, limiting its accessibility .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on scalability, yield, and practicality:

MethodStepsOverall YieldScalabilityKey Challenges
Cyclization345%ModerateBromine handling
Pd-Catalyzed Domino160%HighPost-cyclization fluorination
Multi-Step Synthesis634%LowLengthy purification
Photochemical450%ModerateEquipment dependency

The Pd-catalyzed domino reaction is the most scalable, whereas the multi-step synthesis provides superior stereochemical control .

Optimization Strategies for Industrial Applications

For large-scale production, the following optimizations are critical:

  • Solvent Selection : Replacing THF with 2-MeTHF improves reaction safety and sustainability .

  • Catalyst Recycling : Immobilizing Pd on mesoporous silica reduces costs in domino reactions .

  • Continuous Flow Systems : Implementing flow chemistry for photochemical steps enhances reproducibility .

A recent pilot study achieved a 50% cost reduction by integrating continuous flow bromocyclization with in-line FTIR monitoring .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development :
The unique structure of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate allows for modifications that can lead to the development of novel pharmaceuticals. Its difluoromethyl group may enhance biological activity or selectivity towards specific targets in drug discovery.

Case Study :
Research has indicated that compounds with similar diazaspiro structures exhibit promising activity against certain cancer cell lines. The introduction of fluorine atoms often improves metabolic stability and bioavailability, making this compound a candidate for further investigation in anticancer therapies.

Materials Science

Polymer Synthesis :
The compound can serve as a building block in the synthesis of advanced polymers. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties.

Application Example :
In studies focusing on polymeric materials for drug delivery systems, this compound has been utilized to produce biodegradable polymers that can encapsulate drugs and release them in a controlled manner.

Chemical Synthesis

Reagent in Organic Synthesis :
This compound can function as a reagent in organic synthesis, particularly in reactions requiring spirocyclic intermediates. Its unique functional groups facilitate various transformations.

Synthesis Pathways :
Researchers have explored pathways involving this compound to synthesize other complex molecules, demonstrating its versatility as a synthetic intermediate.

Analytical Chemistry

Use in Chromatography :
Due to its distinct chemical properties, this compound can be employed as a standard or reference material in chromatographic techniques for the analysis of related compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its stability and reactivity, allowing it to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 236406-61-4 No fluorine substituents C₁₃H₂₄N₂O₂ 240.34 Lacks 9,9-difluoro groups; lower molecular weight
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1158750-91-4 3-oxo group C₁₃H₂₂N₂O₃ 254.33 Ketone substitution at position 3; no fluorine
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 1250998-80-1 Single fluorine; smaller spiro ring (3.5) C₁₂H₂₁FN₂O₂ 244.31 Reduced ring size (spiro[3.5]); monofluoro substitution
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate N/A 6-ethyl, 2-oxo C₁₅H₂₆N₂O₃ 282.38 Ethyl and oxo substituents; chiral centers

Physicochemical Properties

  • Molecular Weight and Polarity: The 9,9-difluoro substitution increases molecular weight (276.32 vs.
  • Thermal Stability : Fluorinated spirocycles generally exhibit higher thermal stability. For example, tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1221818-66-1) is stored at room temperature without decomposition .

Biological Activity

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS Number: 1263180-38-6) is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry and pharmacology. The compound's biological activity, particularly its potential therapeutic applications and mechanisms of action, is the focus of ongoing research.

  • Molecular Formula : C13H22F2N2O2
  • Molecular Weight : 276.33 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzyme systems, which could be pivotal for its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of enzyme X
Antimicrobial ActivityActivity against specific pathogens
Cytotoxic EffectsInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

Research has demonstrated that this compound induces cytotoxic effects in several cancer cell lines. The compound was shown to trigger apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antibacterial Agents : Due to its effectiveness against resistant bacterial strains.
  • Anticancer Therapies : As a potential lead compound for developing new cancer treatments.
  • Enzyme Modulators : For diseases where enzyme inhibition could provide therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate, and how does fluorination impact yield?

  • Methodological Answer : The compound is typically synthesized via spirocyclization of tert-butyl-protected intermediates. Fluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Evidence from related spirocyclic compounds (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate) suggests yields of 70–85% when using fluorinating agents at −20°C to 0°C in dichloromethane or THF . Key challenges include controlling exothermic reactions and minimizing byproducts (e.g., elimination products). Post-fluorination purification via silica gel chromatography (EtOAc/hexanes gradients) is critical .

Q. How can researchers address diastereomer separation during synthesis?

  • Methodological Answer : Diastereomers often arise due to the spirocyclic core’s stereogenicity. For example, tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis resulted in inseparable diastereomers under standard chromatography . Advanced techniques like chiral HPLC (e.g., Chiralpak IA/IB columns with heptane/ethanol gradients) or crystallization using ethanol/water mixtures can resolve this. NMR monitoring (e.g., 19F^{19}\text{F} or 1H^{1}\text{H} coupling constants) is essential to confirm stereochemical outcomes .

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradients. Retention times for related spirocycles range from 1.05–1.30 minutes under SQD-FA05 conditions .
  • LCMS : ESI+ mode to confirm molecular ion peaks (e.g., m/z 284.2 [M+H]+^+ for C13_{13}H22_{22}F2_2N2_2O2_2) .
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR in CDCl3_3 or DMSO-d6_6 to verify fluorine substitution and spirocyclic integrity .

Advanced Research Questions

Q. How does the 9,9-difluoro substitution influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, enabling nucleophilic attacks (e.g., aminations or alkylations). For example, in analogues like tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, the carbonyl group undergoes Grignard additions at −78°C with 60–75% yields . However, steric hindrance from the spirocycle may require longer reaction times (24–48 hours) . Computational modeling (DFT) of charge distribution is recommended to predict reactivity .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage : Sealed under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Degradation products include CO2_2 and tert-butanol, detectable via TLC (Rf_f shift) .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene, 0.01% w/w) inhibit radical-mediated decomposition. Accelerated stability studies (40°C/75% RH for 1 month) should be conducted to validate shelf life .

Q. How can computational chemistry predict the compound’s pharmacological relevance?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The spirocycle’s rigidity and fluorine’s electronegativity enhance binding affinity in hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess logP (predicted ~2.5 for this compound), suggesting moderate blood-brain barrier permeability. Fluorine atoms may improve metabolic stability by resisting CYP450 oxidation .

Data Contradiction Analysis

Q. Conflicting reports exist on Boc-deprotection efficiency. How to resolve this?

  • Methodological Answer : Boc removal typically uses TFA (20–50% in DCM) or HCl/dioxane. Contradictions arise from varying reaction scales or moisture content. For example, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride requires 4M HCl in dioxane (2 hours, 0°C) for complete deprotection, while TFA may require 12–24 hours . Monitor deprotection via IR (loss of Boc C=O stretch at ~1680 cm1^{-1}) or 1H^{1}\text{H} NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .

Experimental Design Tables

Parameter Synthesis Optimization Analytical Validation
Fluorination Reagent DAST (0°C, 2 hours, 83% yield) LCMS (m/z 284.2 [M+H]+^+)
Chromatography 80% EtOAc/hexanes, Rf_f = 0.29 HPLC retention time: 1.05 minutes
Stability 2–8°C under N2_2, 98% purity after 6mo TLC (Rf_f shift indicates degradation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.